Critical Intermediate Role in Baclofen Synthesis: Regulatory Distinction as Baclofen Impurity 5
4-(4-Chlorophenyl)piperidine-2,6-dione is explicitly designated as Baclofen Impurity 5 in pharmaceutical reference standards, a regulatory distinction not shared by other 4-arylpiperidine-2,6-dione analogs lacking the para-chloro substitution pattern [1]. This compound serves as a key intermediate in the synthesis of Baclofen (CAS 1134-47-0), a clinically used GABA_B receptor agonist and muscle relaxant . The para-chlorophenyl group is essential to the synthetic pathway; substitution with 4-fluorophenyl or 4-methylphenyl analogs would produce different intermediates that do not correspond to the regulatory-defined impurity profile of Baclofen.
| Evidence Dimension | Pharmaceutical regulatory classification and synthetic intermediate identity |
|---|---|
| Target Compound Data | 4-(4-Chlorophenyl)piperidine-2,6-dione: Designated Baclofen Impurity 5; key intermediate in Baclofen synthesis |
| Comparator Or Baseline | 4-Phenylpiperidine-2,6-dione or 4-(4-fluorophenyl)piperidine-2,6-dione: Not classified as Baclofen impurities; not utilized in the same synthetic route |
| Quantified Difference | Qualitative regulatory distinction with procurement consequences for pharmaceutical QC and impurity reference standards |
| Conditions | Pharmaceutical impurity profiling; Baclofen manufacturing pathway |
Why This Matters
For procurement in pharmaceutical quality control and regulated synthetic manufacturing, this compound's unique identification as Baclofen Impurity 5 makes it non-substitutable with other piperidine-2,6-dione analogs.
- [1] Veeprho. 84803-46-3: 4-(4-Chlorophenyl)-2,6-piperidinedione (Baclofen Impurity 5). View Source
